[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester
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Overview
Description
[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a carbamic acid tert-butyl ester moiety
Preparation Methods
The synthesis of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminophenylacetic acid and tert-butyl chloroformate.
Formation of Carbamate: The first step involves the reaction of 3-aminophenylacetic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the corresponding carbamate.
Bromination: The carbamate is then subjected to bromination using a brominating agent, such as N-bromosuccinimide (NBS), to introduce the bromoacetyl group at the ortho position of the phenyl ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts like palladium on carbon (Pd/C).
Scientific Research Applications
[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of various heterocyclic compounds and functionalized molecules.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and processes.
Comparison with Similar Compounds
Similar compounds to [3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester include:
[3-(2-Chloro-acetyl)-phenyl]-carbamic acid tert-butyl ester: This compound has a chloroacetyl group instead of a bromoacetyl group, which may result in different reactivity and biological activity.
[3-(2-Iodo-acetyl)-phenyl]-carbamic acid tert-butyl ester:
[3-(2-Fluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester: The fluoroacetyl group can impart unique properties to the compound, such as increased stability and altered biological activity.
Properties
IUPAC Name |
tert-butyl N-[3-(2-bromoacetyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBIZNPBGWYSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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